molecular formula C10H13FO B14852157 3-Tert-butyl-5-fluorophenol

3-Tert-butyl-5-fluorophenol

Katalognummer: B14852157
Molekulargewicht: 168.21 g/mol
InChI-Schlüssel: DEELGUXNPLNDAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Tert-butyl-5-fluorophenol is an organic compound that belongs to the class of phenols It features a tert-butyl group and a fluorine atom attached to a benzene ring, making it a substituted phenol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-fluorophenol can be achieved through several methods. One common approach involves the use of a copper catalyst in the presence of an alkali to facilitate the reaction between bromofluorobenzene and tert-butylphenol . The reaction conditions typically include elevated temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Tert-butyl-5-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The fluorine atom and tert-butyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-Tert-butyl-5-fluorophenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-tert-butyl-5-fluorophenol involves its interaction with various molecular targets and pathways. The phenolic group can form hydrogen bonds and participate in electron transfer reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect biological processes and chemical reactions, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Tert-butylphenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    5-Fluorophenol: Lacks the tert-butyl group, leading to variations in steric effects and reactivity.

    4-Tert-butyl-2-fluorophenol: Similar structure but with different substitution patterns, affecting its chemical behavior.

Uniqueness

3-Tert-butyl-5-fluorophenol is unique due to the combined presence of the tert-butyl group and the fluorine atom, which impart distinct steric and electronic effects. These features make it a valuable compound for research and industrial applications, offering unique reactivity and potential for the development of new materials and drugs.

Eigenschaften

Molekularformel

C10H13FO

Molekulargewicht

168.21 g/mol

IUPAC-Name

3-tert-butyl-5-fluorophenol

InChI

InChI=1S/C10H13FO/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,12H,1-3H3

InChI-Schlüssel

DEELGUXNPLNDAN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.